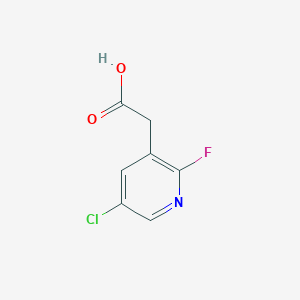
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is an organic compound with the molecular formula C(_7)H(_5)ClFNO(_2). It is a derivative of pyridine, characterized by the presence of chloro and fluoro substituents on the pyridine ring, and an acetic acid moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents.
Acetic Acid Introduction: The acetic acid group is introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyridine derivative with a suitable acetic acid precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or organometallic reagents for more complex substitutions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: NaOH in aqueous solution or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives may serve as intermediates in the synthesis of active ingredients for pesticides and drugs.
作用機序
The mechanism of action of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Positional isomer with different substitution pattern.
2-(5-Chloro-2-methylpyridin-3-yl)acetic acid: Methyl group instead of fluorine.
Uniqueness
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H5ClFNO2 |
|---|---|
分子量 |
189.57 g/mol |
IUPAC名 |
2-(5-chloro-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
InChIキー |
CTEPFEHPLUZBHU-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1CC(=O)O)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



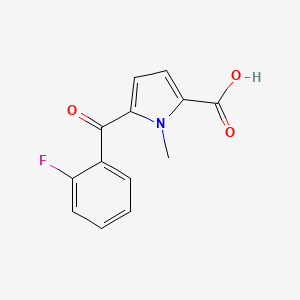
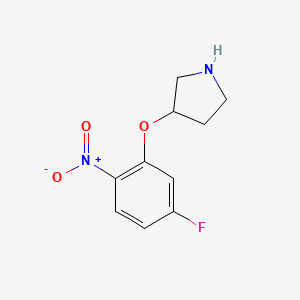
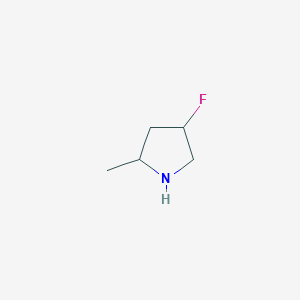
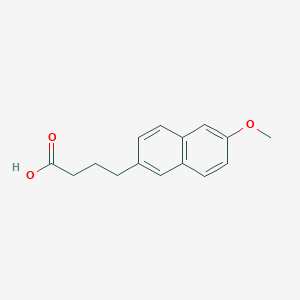


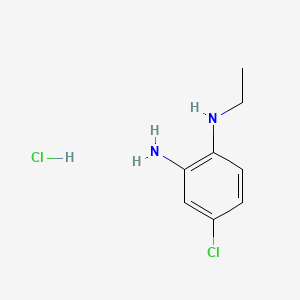

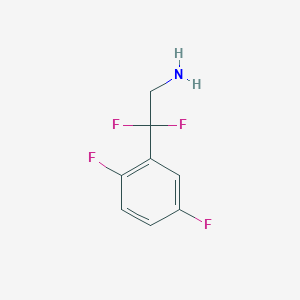
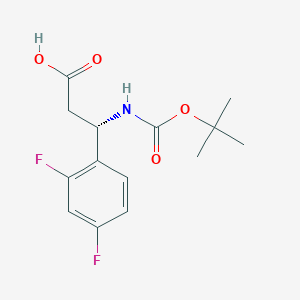
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)

